molecular formula C8H16BrN3 B12079051 1-Azido-8-bromo-octane

1-Azido-8-bromo-octane

Cat. No.: B12079051
M. Wt: 234.14 g/mol
InChI Key: ATHXPFULKYYYBW-UHFFFAOYSA-N
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Description

1-Azido-8-bromo-octane is an organic compound with the molecular formula C8H16BrN3 It is a member of the azide family, characterized by the presence of an azide group (-N3) and a bromine atom attached to an octane chain

Preparation Methods

1-Azido-8-bromo-octane can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction of 8-bromo-octanol with sodium azide. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

8-Bromo-octanol+NaN3This compound+NaOH\text{8-Bromo-octanol} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaOH} 8-Bromo-octanol+NaN3​→this compound+NaOH

Industrial production methods may involve similar nucleophilic substitution reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-Azido-8-bromo-octane undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other nucleophiles, such as amines, to form corresponding amines.

    Reduction Reactions: The azide group can be reduced to an amine using reagents like triphenylphosphine (Staudinger reaction) or hydrogenation.

    Cycloaddition Reactions:

Common reagents and conditions used in these reactions include triphenylphosphine, copper catalysts, and various solvents like DMF and tetrahydrofuran (THF). Major products formed from these reactions include primary amines and triazoles.

Scientific Research Applications

1-Azido-8-bromo-octane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.

    Biology: The compound can be used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Azido-8-bromo-octane primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and biologically active. The bromine atom can also participate in substitution reactions, making the compound versatile in synthetic applications.

Comparison with Similar Compounds

1-Azido-8-bromo-octane can be compared with other similar compounds, such as:

    1-Azido-octane: Lacks the bromine atom, making it less reactive in substitution reactions.

    8-Bromo-octanol: Lacks the azide group, limiting its applications in click chemistry.

    1-Azido-8-chloro-octane: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.

The uniqueness of this compound lies in its dual functionality, with both an azide and a bromine atom, allowing for a wide range of chemical reactions and applications.

Properties

Molecular Formula

C8H16BrN3

Molecular Weight

234.14 g/mol

IUPAC Name

1-azido-8-bromooctane

InChI

InChI=1S/C8H16BrN3/c9-7-5-3-1-2-4-6-8-11-12-10/h1-8H2

InChI Key

ATHXPFULKYYYBW-UHFFFAOYSA-N

Canonical SMILES

C(CCCCBr)CCCN=[N+]=[N-]

Origin of Product

United States

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